molecular formula C18H22N2O3S B2388678 6-Methylsulfonyl-N-(1-phenylethyl)-N-propan-2-ylpyridine-3-carboxamide CAS No. 2418678-13-2

6-Methylsulfonyl-N-(1-phenylethyl)-N-propan-2-ylpyridine-3-carboxamide

Cat. No.: B2388678
CAS No.: 2418678-13-2
M. Wt: 346.45
InChI Key: VNNHIRNXYMQCLK-UHFFFAOYSA-N
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Description

6-Methylsulfonyl-N-(1-phenylethyl)-N-propan-2-ylpyridine-3-carboxamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes a pyridine ring, a carboxamide group, and a sulfonyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylsulfonyl-N-(1-phenylethyl)-N-propan-2-ylpyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, various functional groups are introduced through electrophilic or nucleophilic substitution reactions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via amide bond formation, often using reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Sulfonylation: The sulfonyl group is typically introduced using sulfonyl chlorides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Methylsulfonyl-N-(1-phenylethyl)-N-propan-2-ylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The carboxamide group can be reduced to an amine under reducing conditions.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could yield primary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methylsulfonyl-N-(1-phenylethyl)-N-propan-2-ylpyridine-3-carboxamide would depend on its specific biological target. Generally, sulfonamides inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA), thereby exerting their antimicrobial effects. The molecular targets and pathways involved would include enzymes like dihydropteroate synthase.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim for its antibacterial effects.

    Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.

Uniqueness

6-Methylsulfonyl-N-(1-phenylethyl)-N-propan-2-ylpyridine-3-carboxamide is unique due to its specific structural features, such as the pyridine ring and the combination of functional groups, which may confer distinct chemical and biological properties compared to other sulfonamides.

Properties

IUPAC Name

6-methylsulfonyl-N-(1-phenylethyl)-N-propan-2-ylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-13(2)20(14(3)15-8-6-5-7-9-15)18(21)16-10-11-17(19-12-16)24(4,22)23/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNHIRNXYMQCLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C1=CC=CC=C1)C(=O)C2=CN=C(C=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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